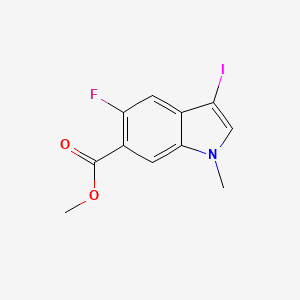

methyl 5-fluoro-3-iodo-1-methyl-1H-indole-6-carboxylate

CAS No.:

Cat. No.: VC20148566

Molecular Formula: C11H9FINO2

Molecular Weight: 333.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9FINO2 |

|---|---|

| Molecular Weight | 333.10 g/mol |

| IUPAC Name | methyl 5-fluoro-3-iodo-1-methylindole-6-carboxylate |

| Standard InChI | InChI=1S/C11H9FINO2/c1-14-5-9(13)7-3-8(12)6(4-10(7)14)11(15)16-2/h3-5H,1-2H3 |

| Standard InChI Key | IHNZEZVLLCIVPT-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=C(C2=CC(=C(C=C21)C(=O)OC)F)I |

Introduction

Structural Characteristics

Molecular Architecture

The compound’s indole core is a bicyclic structure comprising a benzene ring fused to a pyrrole ring. Key substituents include:

-

Fluorine at position 5, which enhances electronegativity and influences electronic distribution.

-

Iodine at position 3, contributing steric bulk and polarizability.

-

Methyl group at position 1, providing steric protection to the nitrogen atom.

-

Methyl carboxylate at position 6, introducing ester functionality for further derivatization.

The IUPAC name, methyl 5-fluoro-3-iodo-1-methylindole-6-carboxylate, reflects this substitution pattern. X-ray crystallographic data for analogous compounds, such as methyl 5-methoxy-1H-indole-2-carboxylate, reveal planar indole systems with substituents adopting orientations that minimize steric clashes . While the exact crystal structure of this compound remains unreported, its canonical SMILES (CN1C=C(C2=CC(=C(C=C21)C(=O)OC)F)I) confirms the connectivity.

Spectroscopic Properties

-

NMR: The fluorine atom induces distinct deshielding effects on adjacent protons, while the iodine atom contributes to characteristic splitting patterns in ¹H and ¹³C spectra.

-

Mass Spectrometry: The molecular ion peak at m/z 333.10 corresponds to the molecular weight, with fragmentation patterns dominated by loss of the carboxylate group (COOCH₃).

Synthesis and Reactivity

Synthetic Routes

The synthesis involves multi-step reactions, typically starting from a substituted indole precursor. A plausible route includes:

-

Indole Ring Formation: Fischer indole synthesis or palladium-catalyzed cyclization.

-

Halogenation: Sequential electrophilic substitution to introduce fluorine and iodine.

-

Esterification: Methanol-mediated carboxylation under acidic conditions .

Reaction conditions (e.g., temperature, solvent polarity) critically influence yield and purity. For example, tert-butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate, a related compound, is synthesized via analogous halogenation and protection steps .

Chemical Reactivity

The compound’s reactivity is shaped by its electron-deficient aromatic system and halogen substituents:

-

Nucleophilic Aromatic Substitution: Iodine at position 3 facilitates displacement reactions with nucleophiles (e.g., amines, thiols).

-

Cross-Coupling Reactions: The iodine atom enables Suzuki-Miyaura or Ullmann couplings for biaryl formation.

-

Ester Hydrolysis: The carboxylate group can be hydrolyzed to a carboxylic acid under basic conditions .

Electrochemical methods, such as rhodaelectro-catalyzed dehydrogenative Heck reactions, have been employed for similar indole derivatives, suggesting potential for innovative synthetic applications .

Applications in Medicinal Chemistry

Kinase Inhibition

Halogenated indoles are recognized for their ability to inhibit kinase enzymes. The iodine and fluorine atoms in this compound may interact with ATP-binding pockets through halogen bonding and hydrophobic interactions, respectively. Preliminary studies on analogs indicate low micromolar IC₅₀ values against kinases like VEGFR2 and EGFR.

Biological Activity

Toxicity and ADME

-

Absorption: The logP value (~2.5) suggests moderate lipophilicity, favoring passive diffusion.

-

Metabolism: Predicted hepatic oxidation via CYP3A4, with potential iodine release requiring monitoring for thyroid toxicity .

Comparison with Related Compounds

The iodine atom in the target compound differentiates it from methoxy or tert-butyl analogs, offering unique reactivity and binding properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume